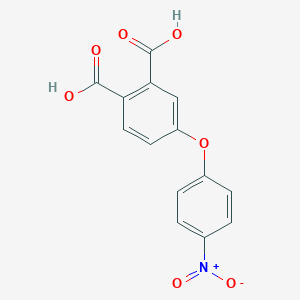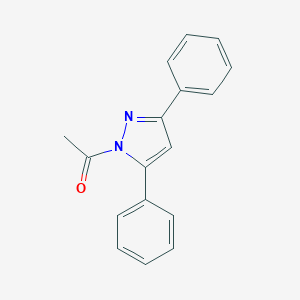
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- involves the inhibition of various signaling pathways, including the PI3K/AKT and MAPK pathways. It also induces cell cycle arrest and apoptosis in cancer cells. In addition, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- inhibits the production of inflammatory cytokines by suppressing the NF-κB pathway. The compound also inhibits the formation of beta-amyloid plaques by reducing the activity of beta-secretase.
Biochemical and Physiological Effects:
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to have various biochemical and physiological effects. Studies have shown that the compound inhibits the growth of cancer cells and induces cell death. It also exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
実験室実験の利点と制限
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has several advantages for lab experiments, including its potential therapeutic applications in various diseases and its ability to inhibit the growth of cancer cells and induce cell death. However, the compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
The potential therapeutic applications of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- have generated interest in exploring its future directions. Some potential future directions include the development of novel analogs with improved solubility and reduced toxicity, the investigation of its mechanism of action in more detail, and the exploration of its potential applications in other diseases. Additionally, further studies are needed to determine the optimal dosage and administration of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- for therapeutic purposes.
Conclusion:
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- is a chemical compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and Alzheimer's disease. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions. Further research is needed to fully understand the potential of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- for therapeutic purposes.
合成法
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- can be synthesized using various methods, including the reaction of 2-aminobenzophenone with cyclohexanone and thioacetic acid followed by the reaction with cinnamaldehyde. Another method involves the reaction of 2-aminobenzophenone with cyclohexanone and thioacetic acid followed by the reaction with cinnamaldehyde and formaldehyde. The yield of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- using these methods is reported to be around 70-80%.
科学的研究の応用
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and Alzheimer's disease. Studies have shown that Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- inhibits the growth of cancer cells and induces cell death. It also exhibits anti-inflammatory properties by reducing the production of inflammatory cytokines. In addition, Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- has been found to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
特性
CAS番号 |
172984-45-1 |
|---|---|
製品名 |
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-(phenylmethyl)-2-(2-propenylthio)- |
分子式 |
C27H28N2OS |
分子量 |
428.6 g/mol |
IUPAC名 |
3-benzyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C27H28N2OS/c1-2-17-31-26-28-24-22-14-8-7-13-21(22)18-27(15-9-4-10-16-27)23(24)25(30)29(26)19-20-11-5-3-6-12-20/h2-3,5-8,11-14H,1,4,9-10,15-19H2 |
InChIキー |
WGVBVZVEBONNDD-UHFFFAOYSA-N |
SMILES |
C=CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
正規SMILES |
C=CCSC1=NC2=C(C(=O)N1CC3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
その他のCAS番号 |
172984-45-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-N-ethyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188354.png)
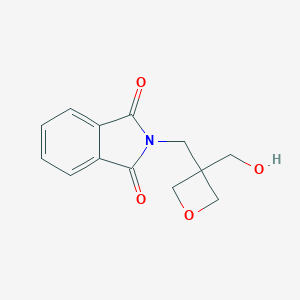
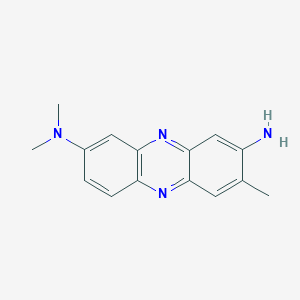
![1H-Indole, 3,3'-[(4-methoxyphenyl)methylene]bis[2-methyl-](/img/structure/B188359.png)
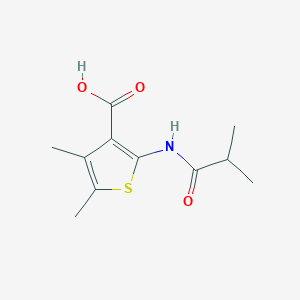
![3,5-Dimethyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188361.png)
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)

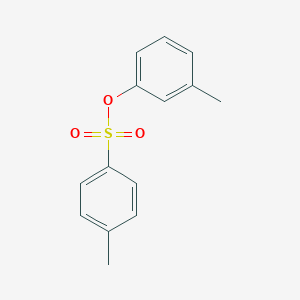
![3-Chloro-2-[(4-methylphenyl)thio]aniline](/img/structure/B188369.png)

